molecular formula C28H21ClN2OS B287848 10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B287848
M. Wt: 469 g/mol
InChI Key: UJWYIBTWPFTHLH-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic compound with potential applications in scientific research. It is a member of the benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one family of compounds, which have been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in lab experiments is its potential to exhibit various biological activities, making it a versatile compound for different research applications. However, one limitation is the lack of comprehensive studies on the compound, particularly in vivo studies.

Future Directions

There are several future directions for research on 10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One potential direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an antimicrobial agent against drug-resistant strains. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the reaction of 2-chlorobenzaldehyde and 4-methylphenyl hydrazine with 2-mercapto-3-(2-methylphenyl)-1,3-benzothiazole in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

properties

Product Name

10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C28H21ClN2OS

Molecular Weight

469 g/mol

IUPAC Name

(14E)-14-[(2-chlorophenyl)methylidene]-11-(4-methylphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C28H21ClN2OS/c1-17-10-12-19(13-11-17)26-22-15-14-18-6-2-4-8-21(18)25(22)30-28-31(26)27(32)24(33-28)16-20-7-3-5-9-23(20)29/h2-13,16,26H,14-15H2,1H3/b24-16+

InChI Key

UJWYIBTWPFTHLH-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC=CC=C6Cl)/S5

SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=CC=C6Cl)S5

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=CC=C6Cl)S5

Origin of Product

United States

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